N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, commonly referred to as SRT1720, is a synthetic compound that has garnered attention for its potential therapeutic applications. The compound features a complex structure that includes a quinoxaline core, an imidazo-thiazole moiety, and a piperazine group, which contribute to its unique biological properties. Its chemical formula is and it has a molecular weight of approximately 506.02 g/mol .
The mechanism of action of N-(PIPMT)-QNX remains unknown. Given the presence of the piperazine ring, a common functional group in many bioactive molecules, it might interact with specific proteins or enzymes in biological systems []. However, further research is needed to elucidate its specific biological targets and effects.
SRT1720 primarily acts as an activator of NAD(+)-dependent histone deacetylases, particularly sirtuins, which are involved in various cellular processes including metabolism and aging . The compound's mechanism of action involves the modulation of deacetylation processes within the cell, influencing gene expression and metabolic pathways.
SRT1720 has demonstrated significant biological activity, notably in promoting mitochondrial biogenesis and enhancing cellular resilience against oxidative stress. Research indicates that it can stimulate mitochondrial function in renal proximal tubule cells, leading to increased ATP levels and improved mitochondrial respiration rates . Additionally, SRT1720 has shown potential neuroprotective effects and may play a role in metabolic diseases by improving insulin sensitivity .
The synthesis of SRT1720 involves multiple steps that typically include the formation of the quinoxaline ring followed by the introduction of the imidazo-thiazole and piperazine groups. While specific synthetic routes may vary, common methodologies include:
Each step requires careful control of reaction conditions to ensure high yield and purity.
SRT1720 has been explored for various applications, particularly in the fields of:
Interaction studies have revealed that SRT1720 can modulate several signaling pathways through its action on sirtuins. It has been shown to interact with various proteins involved in metabolic regulation, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), thereby influencing energy metabolism and oxidative stress responses . Furthermore, it exhibits inhibitory effects on certain cytochrome P450 enzymes (e.g., CYP2C19, CYP2C9), which may affect drug metabolism .
SRT1720 shares structural similarities with several other compounds known for their biological activities. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Resveratrol | Polyphenolic compound | Antioxidant, anti-inflammatory | Naturally occurring |
Nicotinamide | Amide form of vitamin B3 | NAD+ precursor | Essential nutrient |
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Plant-derived |
SRT2183 | Similar sirtuin activator | Enhances sirtuin activity | More potent than SRT1720 |
SRT1720 stands out due to its specific structural components (e.g., imidazo-thiazole) and its targeted action on mitochondrial biogenesis through sirtuin activation, setting it apart from other compounds that primarily focus on antioxidant properties or broader metabolic effects.